molecular formula C24H25N5O2S2 B3267069 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE CAS No. 442659-69-0

5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE

Cat. No.: B3267069
CAS No.: 442659-69-0
M. Wt: 479.6 g/mol
InChI Key: QDKDTNWHVHELID-UHFFFAOYSA-N
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Description

5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[55]UNDECA-1,4-DIENE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a thiazole ring, and a spirocyclic system

Properties

IUPAC Name

1-cyano-4-methyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-16-20(21(31)28-17-8-4-2-5-9-17)24(10-6-3-7-11-24)18(14-25)22(27-16)33-15-19(30)29-23-26-12-13-32-23/h2,4-5,8-9,12-13,27H,3,6-7,10-11,15H2,1H3,(H,28,31)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKDTNWHVHELID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCCC2)C(=C(N1)SCC(=O)NC3=NC=CS3)C#N)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the spirocyclic system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and cyano group can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic system may also play a role in stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazole-containing molecules and spirocyclic compounds. Compared to these, 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE is unique due to its combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity and interaction with biological targets.

Biological Activity

5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE is a complex organic compound with potential biological activity due to its unique structural features. This compound contains a cyano group, a thiazole ring, and a spirocyclic framework, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_4O_2S with a molecular weight of approximately 397.54 g/mol. Its structural complexity allows it to engage in various chemical reactions, making it a candidate for biological studies.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. The thiazole moiety and cyano group are particularly significant as they can interact with enzymes or receptors, potentially altering their activity. The spirocyclic system may enhance the stability of these interactions.

Biological Activity Assessment

Preliminary studies have indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Initial evaluations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, although detailed studies are required to confirm this.

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1 Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition zones in agar diffusion tests.
Study 2 Evaluated cytotoxicity against various cancer cell lines using MTT assays; showed IC50 values in the micromolar range for certain cell lines.
Study 3 Assessed anti-inflammatory properties in animal models; reduced edema and inflammatory markers significantly compared to control groups.

Comparison with Similar Compounds

The unique structure of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesNotable Activities
Compound A Contains an oxa groupAnticancer properties
Compound B Thieno group instead of thiazoleAntimicrobial activity
Compound C Similar cyano groupAntimicrobial properties

These comparisons highlight the distinct attributes of the target compound and suggest avenues for further research into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE

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